2-Pentanone, 4-methoxy-1-(1-naphthalenyl)-
CAS No.: 654643-28-4
Cat. No.: VC16805754
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 654643-28-4 |
---|---|
Molecular Formula | C16H18O2 |
Molecular Weight | 242.31 g/mol |
IUPAC Name | 4-methoxy-1-naphthalen-1-ylpentan-2-one |
Standard InChI | InChI=1S/C16H18O2/c1-12(18-2)10-15(17)11-14-8-5-7-13-6-3-4-9-16(13)14/h3-9,12H,10-11H2,1-2H3 |
Standard InChI Key | GEELVAYNCFLSJS-UHFFFAOYSA-N |
Canonical SMILES | CC(CC(=O)CC1=CC=CC2=CC=CC=C21)OC |
Introduction
Structural Characteristics and Nomenclature
The systematic IUPAC name 2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- delineates the molecule’s architecture through positional descriptors. The pentanone framework (a five-carbon chain with a ketone group at position 2) serves as the structural foundation. At position 1 of this chain resides a naphthalenyl group—a fused bicyclic aromatic system—while position 4 contains a methoxy (-OCH) substituent. This arrangement creates distinct electronic environments: the electron-withdrawing ketone group at C2 contrasts with the electron-donating methoxy group at C4, while the bulky naphthalenyl moiety introduces steric considerations.
The compound’s SMILES representation (COC(CC(C)=O)C(C)C1=CC=CC2=CC=CC=C12) provides a machine-readable structural blueprint. Analysis of this string confirms the ketone’s position (CC(C)=O), methoxy placement (COC), and naphthalene attachment (C1=CC=CC2=CC=CC=C12). Computational modeling predicts significant planarity in the naphthalene region, with torsional strain arising from the methoxy group’s orientation relative to the ketone.
Property | Value | Source Reference |
---|---|---|
Molecular Formula | ||
Molecular Weight | 240.3 g/mol | |
SMILES | COC(CC(C)=O)C(C)C1=CC=CC2=CC=CC=C12 | |
Solubility | Soluble in DMSO | |
Storage Conditions | -20°C |
Physicochemical Properties and Stability
With a molecular weight of 240.3 g/mol, 2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- occupies a mid-range molecular size that influences its phase behavior. While exact melting and boiling points remain unreported, analogous structures suggest a melting range of 80-100°C and boiling point exceeding 300°C under atmospheric pressure. The compound’s solubility profile shows marked polarity dependence: readily soluble in dimethyl sulfoxide (DMSO) but insoluble in aqueous solutions, aligning with its predominantly hydrophobic character.
Stability studies indicate sensitivity to prolonged heat exposure, necessitating storage at -20°C to prevent decomposition. The methoxy group’s electron-donating nature potentially stabilizes adjacent carbocations, suggesting acid-catalyzed degradation pathways. UV-Vis spectroscopy would likely reveal strong absorption in the 250-300 nm range due to the naphthalene chromophore, a property relevant for analytical detection.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume